

A Technical Guide to the Discovery of Polyether Antibiotics

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This in-depth guide explores the historical milestones, key discoveries, and evolving methodologies that have shaped our understanding of polyether antibiotics, a unique class of ionophores with significant biological activities.

Introduction: A New Class of Ionophores

Polyether antibiotics, also known as polyether ionophores, are a class of lipid-soluble compounds produced primarily by various species of *Streptomyces* and *Actinomadura* bacteria. [1][2] These molecules are characterized by their unique ability to form complexes with metal cations and transport them across cellular membranes, disrupting transmembrane ion concentration gradients.[1][3] This ionophoric activity is the foundation of their broad-spectrum biological effects, which include potent antibacterial, antifungal, antiparasitic, and antiviral properties.[2][4] The term "ionophore" was first coined in 1967 to describe this remarkable ability to facilitate cation transport across biological membranes.[4][5] Structurally, they are distinguished by a backbone of multiple tetrahydrofuran and tetrahydropyran rings, a free carboxyl group, and numerous alkyl groups.[1]

The discovery of these compounds marked a significant advancement in antimicrobial research, revealing a novel mechanism of action that targets the fundamental process of ion homeostasis in microorganisms. Their primary efficacy is against Gram-positive bacteria, as the outer membrane of Gram-negative bacteria is generally impermeable to these large, hydrophobic molecules.[1][6]

The Dawn of Discovery: Early Polyether Antibiotics

The history of polyether antibiotics began in the 1950s with the isolation of nigericin from a *Streptomyces hygroscopicus* strain found in Nigerian soil.^[7] While its antibiotic properties were recognized, its unique structure and mode of action would not be fully understood for more than a decade.

The field truly came into its own with the landmark discovery of monensin in 1967 by researchers at Eli Lilly and Company from cultures of *Streptomyces cinnamonensis*.^{[5][8]} The elucidation of monensin's structure via X-ray crystallography was a pivotal moment, as it was the first polyether antibiotic to be structurally characterized, revealing the complex arrangement of cyclic ether rings that define the class.^{[1][8]} This discovery provided the chemical framework for understanding how these molecules could selectively bind and transport cations.

Following closely on the heels of monensin, lasalocid (initially designated X-537A) was isolated from *Streptomyces lasaliensis*.^{[9][10]} Unlike monensin, which shows a high preference for monovalent cations like Na^+ , lasalocid was found to bind and transport both monovalent and divalent cations, including Ca^{2+} and Mg^{2+} .^{[9][11]} These early discoveries laid the groundwork for a "golden age" of polyether antibiotic research, leading to the identification of over 120 distinct compounds.^{[2][12]}

Quantitative Overview of Key Discoveries

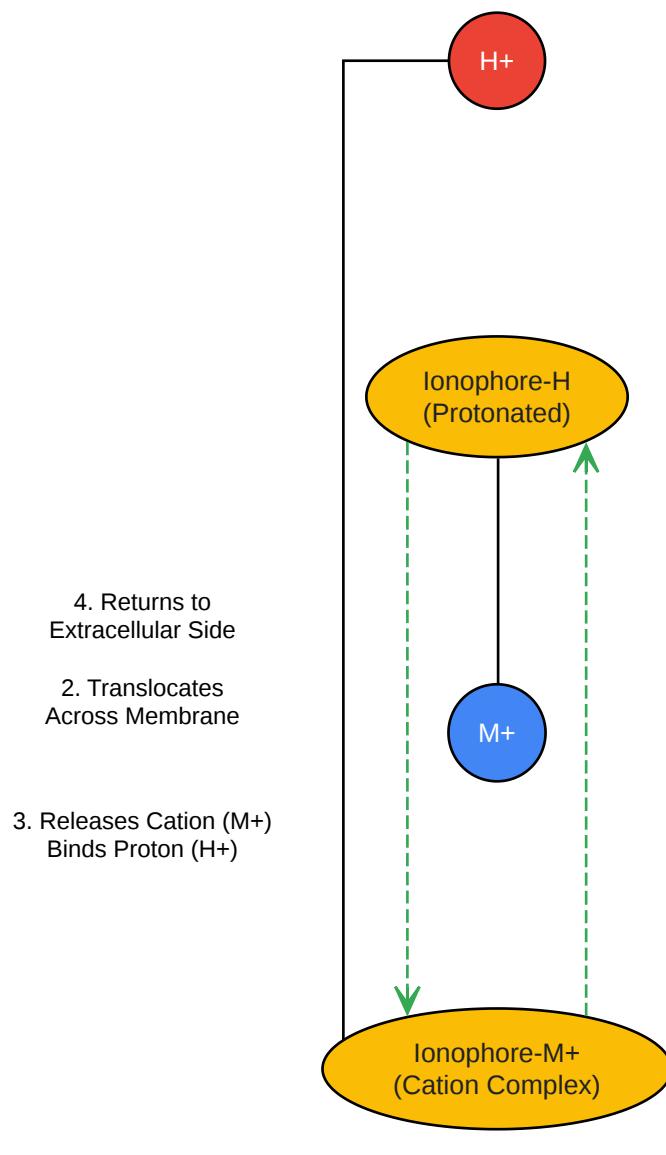
The following table summarizes key data for the pioneering polyether antibiotics.

Antibiotic	Year of Discovery/Structure Elucidation	Source Organism	Key Cation Selectivity
Nigericin	1951 (Isolation) / 1968 (Structure)	Streptomyces hygroscopicus ^[7]	K+, H+[7]
Monensin	1967	Streptomyces cinnamonensis ^{[5][8]}	Na+, H+[8]
Lasalocid	~1970s	Streptomyces lasaliensis ^[9]	Divalent (Ca2+, Mg2+), Monovalent (K+, Na+)[11][13]
Salinomycin	1975	Streptomyces albus ^[2]	K+
Maduramicin	~1980s	Actinomadura sp. ^[1]	Monovalent Cations
Ionomycin	1978	Streptomyces conglobatus ^{[2][12]}	Ca2+ >> Mg2+[2]

Mechanism of Action: The Ion-Transport Pathway

Polyether antibiotics function by disrupting the delicate electrochemical gradients across cell membranes, which are essential for cellular life. This is achieved through a cyclical process of cation capture and release.

The mechanism involves an electroneutral exchange, typically of a cation for a proton (H+).[2] The carboxyl group on the polyether molecule plays a crucial role; in its deprotonated (anionic) state, it coordinates with a target cation, wrapping it in a lipophilic cage formed by its cyclic ether backbone. This complex can then diffuse across the lipid bilayer. On the other side of the membrane, the ionophore releases the cation in exchange for a proton, returning to its neutral, protonated state. This allows it to diffuse back to the original side, ready to repeat the cycle. This continuous, uncontrolled transport collapses the ion gradients necessary for processes like ATP synthesis and substrate transport, ultimately leading to cell death.



MembraneBottom

MembraneTop

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Mechanism of electroneutral cation/proton exchange by a polyether ionophore.

Key Experimental Protocols

The discovery and characterization of polyether antibiotics relied on a series of meticulous experimental procedures.

A common workflow was employed for isolating these compounds from fermentation broths.

- Fermentation: A pure culture of the producing microorganism (e.g., *Streptomyces cinnamonensis*) is grown in a suitable liquid medium (e.g., X-medium) under optimal conditions (e.g., 28°C, 200 rpm) for several days to allow for antibiotic production.[14]
- Solvent Extraction: The fermentation broth is acidified and extracted with a water-immiscible organic solvent, such as chloroform or ethyl acetate. The lipophilic polyether antibiotics partition into the organic phase.
- Concentration: The organic extract is concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.[14]
- Silica Gel Chromatography: The crude extract is subjected to column chromatography using silica gel.[14][15] A gradient of solvents, often starting with nonpolar solvents like hexane and gradually increasing polarity with chloroform and methanol, is used to separate the components.[14][15]
- Fraction Collection and Bioassay: Eluted fractions are collected and tested for antimicrobial activity using techniques like the disc diffusion method against a sensitive indicator organism (e.g., *Staphylococcus aureus*).[14]
- Crystallization: Active fractions are further purified, often by repeated chromatography or crystallization, to yield the pure antibiotic, frequently as a sodium or potassium salt.[16]

General workflow for the isolation and purification of polyether antibiotics.

The complex, non-repeating stereochemistry of polyether antibiotics presented a significant challenge to chemists.

- Early Methods (Pre-1970s): Initial efforts relied on classical degradation studies and elemental analysis. However, the structural complexity made these methods largely

impractical for complete elucidation.

- X-ray Crystallography: This became the definitive method for determining the three-dimensional structure of polyether antibiotics.[17] The ability to form crystalline heavy-atom salts (e.g., with silver, thallium, or rubidium) was crucial.[2] The structure of the silver salt of monensin was the first to be solved this way, providing the crucial breakthrough for the entire field.[5]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: As NMR technology advanced, particularly ^{13}C NMR, it became an indispensable tool.[17] While early ^1H NMR spectra were often too complex to interpret, biosynthetic labeling and advanced techniques later allowed for detailed structural analysis in solution, complementing the solid-state data from crystallography.[17]

Conclusion and Future Outlook

The discovery of polyether antibiotics opened a new chapter in antimicrobial research, introducing the concept of ionophore-mediated disruption of cellular homeostasis. Initially developed for veterinary applications, particularly as coccidiostats in poultry and growth promoters in ruminants, their potent biological activities continue to attract significant interest. [2][6][18] Current research is exploring their potential as anticancer agents, with some compounds showing selective activity against cancer stem cells and multidrug-resistant tumors. [2][19] The rich history of their discovery, from soil screening to complex structure elucidation, serves as a powerful example of natural product drug discovery and provides a foundation for the development of novel therapeutics targeting fundamental cellular processes.

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References

- 1. agscientific.com [agscientific.com]

- 2. Structures and Properties of Naturally Occurring Polyether Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Polyether ionophores: broad-spectrum and promising biologically active molecules for the control of drug-resistant bacteria and parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and Antimicrobial Properties of Monensin A and Its Derivatives: Summary of the Achievements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Nigericin - Wikipedia [en.wikipedia.org]
- 8. Monensin - Wikipedia [en.wikipedia.org]
- 9. Lasalocid - Wikipedia [en.wikipedia.org]
- 10. Lasalocid | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 11. caymanchem.com [caymanchem.com]
- 12. scispace.com [scispace.com]
- 13. fao.org [fao.org]
- 14. Isolation and purification of antibacterial compound from *Streptomyces levis* collected from soil sample of north India | PLOS One [journals.plos.org]
- 15. famic.go.jp [famic.go.jp]
- 16. Isolation of a new polyether antibiotic, Ionomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. taylorfrancis.com [taylorfrancis.com]
- 18. researchgate.net [researchgate.net]
- 19. Nigericin Boosts Anti-Tumor Immune Response via Inducing Pyroptosis in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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